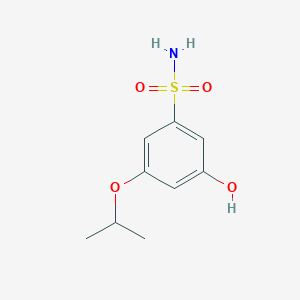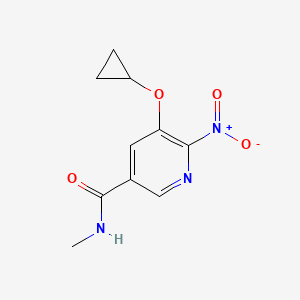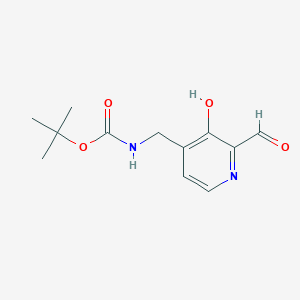
Ethyl 3-fluoro-2-methoxypyridine-6-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoro-2-methoxypyridine-6-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 2-position, and an ethyl acetate group at the 6-position of the pyridine ring. The incorporation of fluorine and methoxy groups into the pyridine ring can significantly alter the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-2-methoxypyridine-6-acetate typically involves the introduction of the fluorine and methoxy groups into the pyridine ring through nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoropyridine with sodium methoxide to introduce the methoxy group, followed by the reaction with ethyl bromoacetate to introduce the ethyl acetate group. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-fluoro-2-methoxypyridine-6-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The ethyl acetate group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium hydride, and various amines can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with different functional groups at the 3-position.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohols or aldehydes derived from the reduction of the ethyl acetate group.
Aplicaciones Científicas De Investigación
Ethyl 3-fluoro-2-methoxypyridine-6-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-fluoro-2-methoxypyridine-6-acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and ethyl acetate groups can influence its pharmacokinetic properties. The exact pathways involved in the compound’s mechanism of action are subject to ongoing research and may vary depending on the specific biological context .
Comparación Con Compuestos Similares
Ethyl 3-fluoro-2-methoxypyridine-6-acetate can be compared with other fluorinated pyridines such as:
2-Fluoro-6-methoxypyridine: Lacks the ethyl acetate group, which may result in different chemical and biological properties.
3-Fluoro-2-methoxypyridine: Lacks the ethyl acetate group and has the fluorine atom at a different position, leading to variations in reactivity and applications.
2,6-Difluoropyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties that are valuable for various applications.
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
ethyl 2-(5-fluoro-6-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-9(13)6-7-4-5-8(11)10(12-7)14-2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
ZPSFVOSZGWQZLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)












